molecular formula C18H25N3O6 B2693333 Subtilisin Inhibitor I CAS No. 823179-44-8

Subtilisin Inhibitor I

Cat. No. B2693333
CAS RN: 823179-44-8
M. Wt: 379.413
InChI Key: LCNQRTLVYUSFIG-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Subtilisin Inhibitor I, also known as Streptomyces Subtilisin Inhibitor (SSI), is a protease inhibitor . It prevents enzymes from acting on a substrate . Some SSIs also inhibit trypsin, chymotrypsin, and griselysin . Commercially, SSIs have huge potential in the market as they help stabilize proteases in products such as laundry detergents to prevent autolysis of biological washing powders .


Synthesis Analysis

Subtilisin-like serine protease promotors (SBTP) play a role in plant development and signaling cascades to develop immunity against different stresses . In the study, 1252 cis-acting elements in MaSBTs have been identified .


Molecular Structure Analysis

SSI is a homodimer, meaning it is made of two subunits which are exactly the same as each other . Each monomer contains 2 antiparallel beta-sheets and 2 short alpha-helices . Protease binding induces the widening of a channel-like structure, in which hydrophobic side-chains are sandwiched between 2 lobes .


Chemical Reactions Analysis

Chemical modifications of the subtilisins lead to changes in the enzymatic properties with regard to the hydrolysis of polypeptide substrates but not small synthetic ester substrates . Nitration, iodination, glutarylation, or succinylation of the subtilisins leads to increases in the hydrolyses of clupein and gelatine, while modification of carboxyl groups leads to a decrease .


Physical And Chemical Properties Analysis

The presence of hydrophobic and Van der Waals interactions in enzyme immobilization prevents the release of the enzyme from its carrier, thus reducing its susceptibility to degradation by environmental factors .

Scientific Research Applications

Application in Enzyme Stability Enhancement

The stabilization of enzymes like subtilisin in liquid detergents is critical. Subtilisin inhibitors such as boric acid, although conventionally used, pose environmental and health risks. Novel subtilisin inhibitors are sought to replace these harmful substances. A study employed the in vitro mRNA display technique for screening peptide inhibitors for subtilisin, demonstrating a high-capacity and sensitive method to identify potential inhibitors. However, the screened candidate peptides were not stable inhibitors, emphasizing the need for further research in this domain (Wang et al., 2020).

Contribution to Protein Processing and Therapeutic Applications

Subtilisin-like pro-protein convertases are involved in many critical biological processes like peptide hormone synthesis and receptor maturation. These enzymes, due to their significant roles, are targets for developing novel therapeutic agents. Understanding the molecular mechanisms of these enzymes can pave the way for creating potent inhibitor molecules, potentially offering therapeutic applications in areas where proteolytic processing is a key factor (Bergeron, Leduc, & Day, 2000).

Novel Mode of Inhibition by Plant Inhibitors

Structural and mutational analyses have revealed that certain plant inhibitors, like the barley alpha-amylase/subtilisin inhibitor, interact with subtilisin in a unique manner. This interaction is differentiated by a shorter interacting loop compared to those previously reported. Such insights into the inhibitor-subtilisin interactions are crucial for understanding how plant inhibitors can regulate the activity of enzymes like subtilisin and potentially for the development of novel inhibitors based on these mechanisms (Micheelsen et al., 2008).

Role in Intramolecular Chaperone Activity

The subtilisin propeptide is known to act as an intramolecular chaperone, facilitating the proper folding of the catalytic domain of subtilisin while also acting as a competitive inhibitor of its proteolytic activity. This dual functionality is crucial for the correct maturation of subtilisin, and understanding this mechanism can provide insights into the protein folding process and its regulation (Fu, Inouye, & Shinde, 2000).

Potential in Antihypertensive Treatments

Subtilisin digest of rapeseed protein, which contains potent angiotensin-converting enzyme (ACE) inhibitory peptides, has shown promising results in lowering blood pressure in hypertensive rats. The antihypertensive effect of the peptides indicates the potential of subtilisin and its inhibitors in the development of functional foods or treatments aimed at hypertension and related cardiovascular conditions (Marczak et al., 2003).

Inhibition of Angiotensin I Converting Enzyme

Subtilisin inhibitors, like the one produced by Bacillus subtilis, have shown inhibitory effects on angiotensin I converting enzyme (ACE), suggesting their role in regulating blood pressure. Such inhibitors have the potential to contribute to managing hypertension and developing therapeutic agents targeting ACE (Murakami et al., 2012).

Mechanism of Action

SSI is a protease inhibitor, it prevents enzymes from acting on a substrate . Some SSIs also inhibit trypsin, chymotrypsin, and griselysin . Commercially, SSIs have huge potential in the market as they help stabilize proteases in products such as laundry detergents to prevent autolysis of biological washing powders .

Future Directions

PCSK9 inhibitors have opened a new chapter in the management of hypercholesterolemia, especially in patients who are inadequately controlled on or intolerant to statins . The remarkable potential of PCSK9 inhibitors for reducing the occurrence of ischemic stroke is being acknowledged . This suggests the future directions of this therapy in stroke treatment and prevention .

properties

IUPAC Name

[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-11(20-17(25)26-18(3,4)5)14(22)19-12(2)15(23)21-27-16(24)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,19,22)(H,20,25)(H,21,23)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNQRTLVYUSFIG-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.